1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine
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Overview
Description
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of a bromophenyl group attached to the tetrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves the reaction of 3-bromophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted tetrazole derivatives.
Scientific Research Applications
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine can be compared with other similar compounds, such as:
1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with the bromine atom in the para position.
1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
30895-16-0 |
---|---|
Molecular Formula |
C7H6BrN5 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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